SARS-CoV-2-IN-67
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SARS-CoV-2-IN-67 is a compound that has garnered significant attention due to its potential therapeutic applications against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of a broader effort to develop effective treatments for COVID-19 by targeting specific pathways and proteins involved in the virus’s replication and infection processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-67 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally includes:
Formation of Intermediate Compounds: Initial steps often involve the preparation of key intermediates through reactions such as nucleophilic substitution or condensation.
Coupling Reactions: These intermediates are then coupled using reagents like palladium catalysts to form the core structure of this compound.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification processes to meet regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
SARS-CoV-2-IN-67 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride, leading to the addition of hydrogen or removal of oxygen.
Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
SARS-CoV-2-IN-67 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored as a potential therapeutic agent for treating COVID-19 by inhibiting key viral proteins.
Industry: Utilized in the development of diagnostic tools and antiviral coatings.
Wirkmechanismus
SARS-CoV-2-IN-67 exerts its effects by targeting specific molecular pathways involved in the replication and infection processes of SARS-CoV-2. The compound binds to key viral proteins, such as the main protease or the spike protein, inhibiting their function and thereby preventing the virus from replicating and infecting host cells. This mechanism involves complex interactions at the molecular level, including hydrogen bonding, hydrophobic interactions, and electrostatic forces.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of SARS-CoV-2.
Oseltamivir: An antiviral medication used to treat influenza, which also targets viral proteins.
Favipiravir: Another antiviral drug that inhibits viral RNA polymerase.
Uniqueness of SARS-CoV-2-IN-67
This compound is unique in its specific targeting of SARS-CoV-2 proteins, making it a promising candidate for COVID-19 treatment. Unlike other antiviral drugs that may have broader activity, this compound is designed to specifically inhibit the proteins essential for the replication and infectivity of SARS-CoV-2, potentially leading to more effective and targeted therapeutic outcomes.
Eigenschaften
Molekularformel |
C26H25ClN4O2 |
---|---|
Molekulargewicht |
461.0 g/mol |
IUPAC-Name |
2-[(2E,6E)-8-(6-chloropurin-9-yl)-3,7-dimethylocta-2,6-dienyl]-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C26H25ClN4O2/c1-16(11-12-19-18(3)23(32)20-9-4-5-10-21(20)24(19)33)7-6-8-17(2)13-31-15-30-22-25(27)28-14-29-26(22)31/h4-5,8-11,14-15H,6-7,12-13H2,1-3H3/b16-11+,17-8+ |
InChI-Schlüssel |
HZJLBIOHJFUDQS-LDOVGGJOSA-N |
Isomerische SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CN3C=NC4=C3N=CN=C4Cl |
Kanonische SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CN3C=NC4=C3N=CN=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.